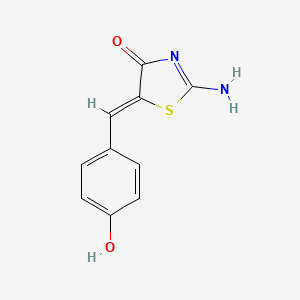

(Z)-2-Amino-5-(4-Hydroxybenzyliden)thiazol-4(5H)-on

Übersicht

Beschreibung

Mirin is an MRN-ATM pathway inhibitor blocking 3’ and 5’ exonuclease activity associated with Mre11, inducing G2 cell cycle arrest.

Mirin is a Mre11-Rad50-Nbs1 (MRN)-ATM pathway inhibitor.

Wissenschaftliche Forschungsanwendungen

Mikrobieller Abbau

Diese Verbindung könnte an mikrobiellen Abbauwegen beteiligt sein. Eine Studie der School of Life Sciences and Technology der Shanghai Jiao Tong University enthüllte die metabolischen Mechanismen und evolutionären Ursprünge von zwei Dichloronitrobenzol .

Synthese neuer heterocyclischer Verbindungen

Mirin kann als Rohstoff zur Synthese neuer Acrylnitril-Derivate verwendet werden, die dann zur Herstellung neuer heterocyclischer Verbindungen verwendet werden können . Der Schlüsselvorläufer N-(1H-Benzo[d]imidazol-2-yl)carbonylhydrazonoylcyanid (2) wurde durch Diazotierung von 2-Aminobenzo[d]imidazol (1) mit Malononitril in Pyridin hergestellt .

Biologische Aktivitätsscreening

Die neu synthetisierten heterocyclischen Verbindungen können auf ihre biologische Aktivitätsscreening-Funktionen hin untersucht werden . So zeigte beispielsweise Verbindung 14 eine deutlich höhere ABTS- und Antitumoraktivität als andere Verbindungen .

Antitumoraktivität

Mehrere der synthetisierten Verbindungen zeigten starke Wirkungen gegen verschiedene Zelllinien, darunter HepG2, WI-38, VERO und MCF-7 . Dies deutet auf mögliche Anwendungen in der Krebsforschung und -behandlung hin.

Docking-Studien

Die synthetisierten Verbindungen können auch in Docking-Studien verwendet werden, um ihre Wechselwirkungen mit biologischen Zielmolekülen zu verstehen . So wurde beispielsweise festgestellt, dass Verbindung 24 Wasserstoffbrückenbindungen mit Arg184 und Lys179 bildet, wodurch sie in der Tasche stabilisiert wird .

Entwicklung neuer Medikamente

Angesichts ihrer biologischen Aktivität und ihrer Wechselwirkungen mit biologischen Zielmolekülen könnten diese Verbindungen möglicherweise für die Entwicklung neuer Medikamente eingesetzt werden .

Wirkmechanismus

Target of Action

Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks (DSBs), which are potentially lethal to cells .

Mode of Action

Mirin prevents the MRN-dependent activation of ATM (ataxia-telangiectasia mutated) without affecting ATM protein kinase activity . It also inhibits the Mre11-associated exonuclease activity . This inhibition blocks the 3’ to 5’ exonuclease activity associated with Mre11, which is essential for the processing of DSBs .

Biochemical Pathways

The inhibition of the MRN complex by Mirin impacts the cellular response to DSBs. It prevents the activation of ATM, a key player in the cellular response to DSBs . This leads to the abolition of the G2/M checkpoint, a critical control point in the cell cycle . Furthermore, Mirin strongly inhibits homology-directed repair (HDR), a major pathway for the repair of DSBs .

Pharmacokinetics

It is known that mirin is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The inhibition of the MRN complex by Mirin leads to several cellular effects. It induces a substantial G2 arrest, preventing cells from progressing through the cell cycle . Additionally, it increases apoptosis, or programmed cell death . These effects can potentially be exploited for therapeutic purposes, particularly in the treatment of cancer.

Action Environment

The action of Mirin can be influenced by various environmental factors. For instance, the enzymatic action of rice-koji on the starchy substrate of glutinous rice yields sugar, a process known as saccharification . The high alcohol content suppresses the growth of any other micro-organisms and keeps the mixture from spoiling This suggests that the action of Mirin could be influenced by factors such as temperature, pH, and the presence of other substances

Eigenschaften

CAS-Nummer |

1198097-97-0 |

|---|---|

Molekularformel |

C10H8N2O2S |

Molekulargewicht |

220.25 g/mol |

IUPAC-Name |

5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |

InChI-Schlüssel |

YBHQCJILTOVLHD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |

Isomerische SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |

Kanonische SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Mirin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Mirin, and how does it exert its inhibitory effect?

A1: Mirin primarily targets the Mre11 nuclease, a crucial component of the MRN complex (Mre11-Rad50-Nbs1) involved in DNA double-strand break (DSB) repair. [, ] Although the exact mechanism remains unclear, in silico analyses suggest that Mirin docks onto the active site of Mre11, potentially hindering its nuclease activity. [, ]

Q2: What are the downstream consequences of Mirin-mediated Mre11 inhibition in the context of DNA damage repair?

A2: Inhibiting Mre11 with Mirin disrupts the MRN complex's function in DSB repair, leading to several downstream effects:

- Impaired DSB repair: Mirin treatment hinders the repair of DSBs, causing their accumulation within cells. [, , ] This effect is particularly pronounced in cells deficient in BRCA2, a protein crucial for homologous recombination (HR) repair. [, ]

- Cell cycle arrest and apoptosis: The accumulation of unrepaired DSBs triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis, a form of programmed cell death. [, ]

- Shift in DNA repair pathway balance: Mirin treatment not only impairs HR but also influences the balance between HR and the more error-prone non-homologous end joining (NHEJ) repair pathway, potentially leading to increased mutagenesis. [, ]

Q3: Mirin has shown promise in enhancing the efficacy of carboplatin, a chemotherapeutic drug. How does this synergistic effect occur?

A3: Carboplatin induces DNA crosslinks, a type of DNA damage. Cancer cells often develop resistance to carboplatin by upregulating HR to repair these crosslinks. [] Mirin, by inhibiting Mre11 and thus HR, hinders this repair process, making the cancer cells more susceptible to carboplatin's cytotoxic effects. []

Q4: What is the molecular formula and weight of Mirin?

A4: Unfortunately, the provided research papers do not disclose the molecular formula and weight of Mirin.

Q5: Is there any spectroscopic data available for Mirin, such as UV-Vis or IR spectra?

A5: The provided research papers do not contain information regarding the spectroscopic data for Mirin.

Q6: The research primarily focuses on Mirin's biological activity. Is there any information on its material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research focuses exclusively on Mirin's biological effects, particularly in the context of DNA damage and cancer. Therefore, information about its material compatibility, stability in non-biological environments, or any potential catalytic properties is absent from these studies.

Q7: Have there been any computational studies to understand Mirin's interaction with Mre11 or explore structure-activity relationships?

A7: While the research mentions "in silico analysis" showing Mirin docking onto the active site of Mre11, [, ] specific details about the computational methods employed or any structure-activity relationship studies are not provided.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.